molecular formula C8H6F2N2O B13022477 6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13022477
M. Wt: 184.14 g/mol
InChI Key: YEQAROAINXKZSJ-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a difluoromethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-dihydroxy benzaldehyde with chlorodifluoromethane in the presence of anhydrous potassium carbonate and N,N-dimethylformamide at elevated temperatures . The reaction mixture is then worked up to isolate the desired product.

Industrial Production Methods

Industrial production of 6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine may involve similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the pyridine ring or the difluoromethoxy group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Difluoromethoxy)-3-fluoro-pyridine-2-carbonitrile
  • 2-Bromo-3-(difluoromethoxy)pyridine
  • 4-[2-(Difluoromethoxy)phenyl]-substituted pyridines

Uniqueness

6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of the difluoromethoxy group. This structural feature can impart distinct physicochemical properties and biological activities compared to other similar compounds .

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

6-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-2-1-5-3-4-11-7(5)12-6/h1-4,8H,(H,11,12)

InChI Key

YEQAROAINXKZSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CN2)OC(F)F

Origin of Product

United States

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